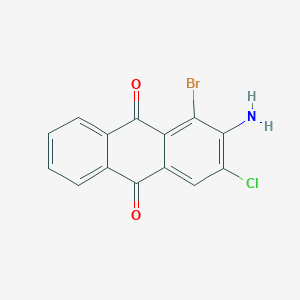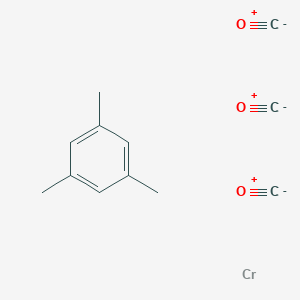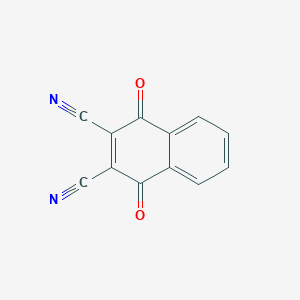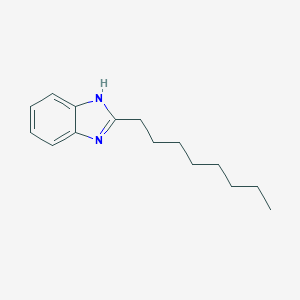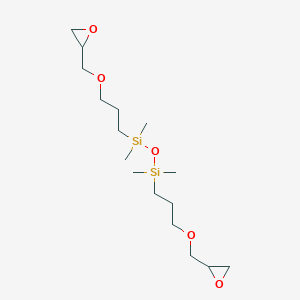![molecular formula C14H28NNaO5S B085605 Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt CAS No. 142-86-9](/img/structure/B85605.png)
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt, also known as SLES, is a surfactant widely used in various industries, including personal care, household cleaning, and industrial applications. It is an anionic detergent and a common ingredient in many consumer products due to its excellent foaming and cleaning properties. In
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is widely used in scientific research as a surfactant and emulsifier. It is commonly used in cell culture experiments to aid in the solubilization of hydrophobic molecules and to improve the stability of emulsions. Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt has also been used in the synthesis of nanoparticles and as a dispersant in nanotechnology.
Wirkmechanismus
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt works by reducing the surface tension of water, which allows it to penetrate and disperse dirt and oil. It also helps to emulsify oils and fats, making them easier to remove. Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is an anionic surfactant, which means that it carries a negative charge. This charge allows it to interact with positively charged proteins and lipids, helping to solubilize them.
Biochemical and Physiological Effects:
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt has been shown to have low toxicity and is generally considered safe for use in consumer products. However, some studies have suggested that Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt may cause skin irritation and allergic reactions in some individuals. It has also been shown to cause eye irritation in high concentrations. Ingestion of Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt can cause gastrointestinal irritation and may be harmful if swallowed in large amounts.
Vorteile Und Einschränkungen Für Laborexperimente
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is a versatile surfactant that is widely used in scientific research. Its excellent solubilization properties make it useful for a wide range of applications, including cell culture, nanoparticle synthesis, and emulsion stabilization. However, Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt can interfere with some assays and may need to be removed prior to analysis. Additionally, Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt may interact with other components in a sample, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt. One area of interest is the development of new and improved surfactants with enhanced properties, such as increased solubilization capacity and reduced toxicity. Another area of interest is the use of Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt in the synthesis of novel materials, such as functionalized nanoparticles and biodegradable polymers. Finally, there is a need for further research on the environmental impact of Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt and other surfactants, including their potential effects on aquatic ecosystems.
Conclusion:
In conclusion, Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is a widely used surfactant with many scientific research applications. Its excellent solubilization properties make it useful for a wide range of applications, including cell culture, nanoparticle synthesis, and emulsion stabilization. While Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is generally considered safe for use in consumer products, it may cause skin irritation and allergic reactions in some individuals. There are many potential future directions for research on Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt, including the development of new and improved surfactants and further investigation of its environmental impact.
Synthesemethoden
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is synthesized by reacting dodecanol with ethylene oxide to form dodecyl alcohol ethoxylate. The ethoxylated alcohol is then sulfated with sulfur trioxide to produce Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt. The final product is a white to yellowish powder that is highly soluble in water.
Eigenschaften
CAS-Nummer |
142-86-9 |
|---|---|
Produktname |
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt |
Molekularformel |
C14H28NNaO5S |
Molekulargewicht |
345.43 g/mol |
IUPAC-Name |
sodium;2-(dodecanoylamino)ethyl sulfate |
InChI |
InChI=1S/C14H29NO5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20-21(17,18)19;/h2-13H2,1H3,(H,15,16)(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
VOARWFBIDIEJLM-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
142-86-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



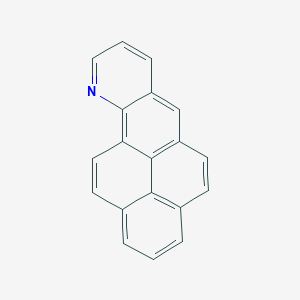
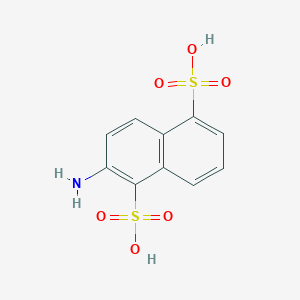
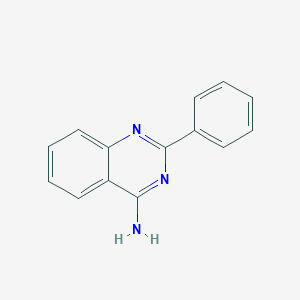

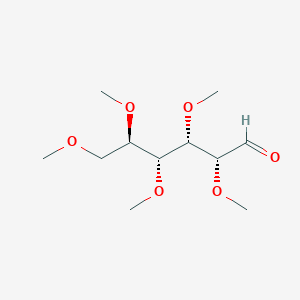
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
